
(E)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The synthesis and evaluation of derivatives related to the compound have shown promise in anticancer activity. Specifically, compounds synthesized with structures incorporating pyrimidine, piperazine, chromene, and quinoline moieties have been evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Certain derivatives exhibited significant anti-proliferative activities, outperforming curcumin, a known natural compound with anticancer properties. These findings suggest the potential application of (E)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one derivatives in cancer therapy through targeted synthesis and molecular docking studies to enhance anticancer efficacy (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antimicrobial and Antifungal Properties
Research has also focused on the antimicrobial and antifungal properties of pyrimidine derivatives. Synthesis of new compounds incorporating the pyrimidine structure has demonstrated moderate effects against certain bacterial and fungal species. This suggests that derivatives of (E)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one could serve as a basis for developing new antimicrobial and antifungal agents, contributing to the field of infectious disease research (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antidepressant and CNS Agents
The compound's structure has been utilized in the synthesis of central nervous system (CNS) agents, including potential antidepressants. Research into spiro-piperidin-4-ones, for example, has led to the discovery of compounds with promising in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting the compound's potential in CNS-related therapeutic applications. This demonstrates the versatility of (E)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one as a scaffold for developing novel therapeutics targeting the CNS (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Antioxidant Applications
The chemical framework of (E)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has been explored for its potential as an antioxidant. Studies involving the synthesis of hindered-phenol-containing amine moieties have tested their performance in polypropylene copolymers, indicating the compound's utility in enhancing the thermooxidative stability of polymeric materials. This suggests a broader application of the compound and its derivatives in materials science, particularly in the development of antioxidants for polymers (Desai, Pendyala, Xavier, Misra, & Nair, 2004).
Eigenschaften
IUPAC Name |
(E)-1-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16(2)27-20-15-19(22-17(3)23-20)24-11-13-25(14-12-24)21(26)10-9-18-7-5-4-6-8-18/h4-10,15-16H,11-14H2,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEIPOGLUZCZOH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

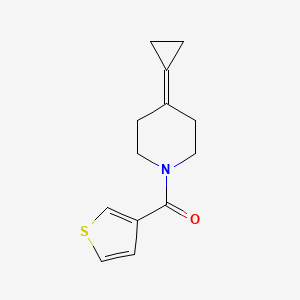

![4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2859152.png)
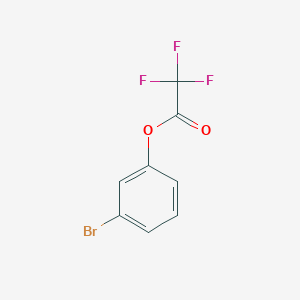
![4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859154.png)
![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)
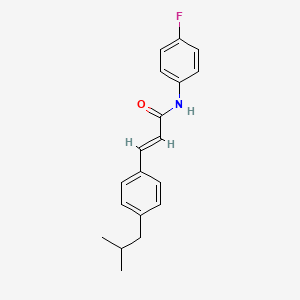


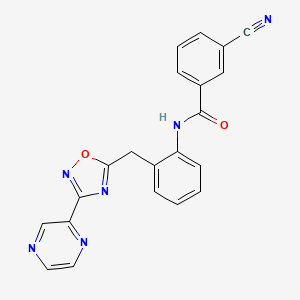
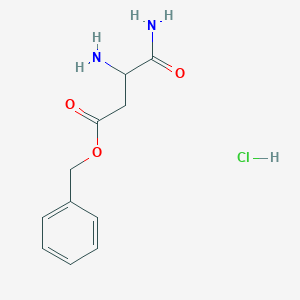
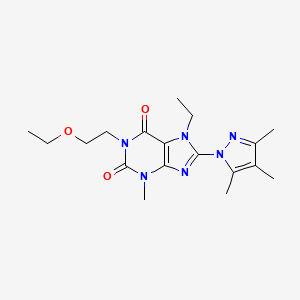
![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)
![2-[3-(4-Chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2859168.png)